molecular formula C38H54Br2N2S3 B1375093 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1179993-72-6

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B1375093
CAS No.: 1179993-72-6
M. Wt: 794.9 g/mol
InChI Key: ZFMZIVKXDPTWBS-UHFFFAOYSA-N
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Description

“4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole” is a chemical compound that is used in the synthesis of polymers for organic electronics . It is a monomer that can be used to create light-emitting and conducting polymers .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . The polymers were Soxhlet-extracted with methanol and diethyl ether to remove low molecular weight oligomers, and then with chloroform .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, sulfur, and nitrogen atoms. It has a complex structure with multiple rings .


Physical and Chemical Properties Analysis

This compound is a solid and has an orange to red color . Its molecular formula is C38H54Br2N2S3 and it has a molecular weight of 794.9 g/mol.

Scientific Research Applications

1. Applications in Photovoltaic Devices

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is used in the synthesis of conjugated main-chain polymers for photovoltaic applications. These polymers exhibit a broad absorption extending from 300 to 600 nm, with optical bandgaps as low as 2.02 eV, making them suitable for organic photovoltaic cells. Studies have shown that polymer solar cell devices containing these materials have demonstrated preliminary results with overall power conversion efficiencies of up to 1.21% (Lee et al., 2010).

2. Impact on Electronic Structure and Interface Properties

The electronic structure of compounds related to this compound has been studied in the context of their application in organic solar cells. Research has shown that these compounds exhibit specific interactions with materials like gold, which may have implications for their interface properties in devices (Hintz et al., 2010).

3. Photophysical and Biomolecule Interactive Studies

New hybrid molecules containing benzo-2,1,3-thiadiazole, which are structurally related to this compound, have been synthesized and their photophysical properties investigated. These studies include analyses of UV-vis absorption and emission fluorescence, revealing potential applications in areas like biomolecule-binding DNA and HSA-binding interactions (Neto et al., 2020).

4. Involvement in Electrochemical and Optical Properties

Compounds featuring this compound have been studied for their electrochemical and optical properties. These investigations focus on copolymers containing benzotriazole and benzothiadiazole, exploring their potential use in areas like blue electrochromic polymers and processable materials for various electronic applications (Karakus et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole, also known as 4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole, is the electron acceptor in polymer solar cells . The compound plays a crucial role in the energy conversion process within these cells.

Mode of Action

The compound acts as an electron acceptor in the active layer of polymer solar cells . It interacts with the electron donor materials, facilitating the transfer of electrons. This electron transfer results in the generation of an electric current .

Biochemical Pathways

The compound is involved in the electron transport chain of the solar cells . It accepts electrons from the donor materials and transfers them through the cell, contributing to the overall power conversion efficiency of the solar cell .

Pharmacokinetics

molecular properties are crucial for its function. The compound has a molecular weight of 794.85 , and it is typically stored at temperatures between 2-8°C .

Result of Action

The action of the compound results in increased power conversion efficiencies in polymer solar cells . This is achieved through improved short-circuit current density, open-circuit voltage, and fill factor in the solar cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the temperature of the environment can affect the compound’s stability, as it is typically stored at low temperatures . Additionally, the light intensity in the environment can impact the efficiency of the solar cells in which the compound is used .

Biochemical Analysis

Biochemical Properties

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions, particularly in the context of polymer solar cells and thin film transistors . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with electron acceptor proteins, facilitating electron transfer processes essential for energy conversion in solar cells . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these proteins, enhancing their functional efficiency.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of genes involved in energy metabolism, leading to enhanced cellular energy production. Additionally, it impacts cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to electron acceptor proteins, facilitating electron transfer and enhancing the efficiency of energy conversion processes . This compound also acts as an enzyme inhibitor, modulating the activity of enzymes involved in cellular metabolism . Furthermore, it influences gene expression by interacting with transcription factors, thereby regulating the transcription of genes involved in energy production and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can have varying effects on cellular processes, necessitating careful monitoring in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cellular energy production and improves metabolic efficiency . At high doses, it can exhibit toxic effects, leading to cellular damage and impaired function . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for energy metabolism . It influences metabolic flux by modulating the activity of key enzymes, thereby altering the levels of metabolites involved in energy production . This compound’s role in metabolic pathways underscores its potential in enhancing cellular energy efficiency and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by its affinity for different cellular compartments, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is a critical factor determining its activity and function . This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to mitochondria, for instance, enhances its role in energy metabolism by directly interacting with mitochondrial enzymes and proteins . This targeted localization is essential for the compound’s efficacy in modulating cellular processes.

Properties

IUPAC Name

4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54Br2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-33(43-37(29)39)31-25-26-32(36-35(31)41-45-42-36)34-28-30(38(40)44-34)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMZIVKXDPTWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54Br2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732493
Record name 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179993-72-6
Record name 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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